N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine
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Overview
Description
(1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a benzene ring substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves the condensation reaction between 2-methoxynaphthaldehyde and N4-phenylbenzene-1,4-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Benzene derivatives: Compounds with similar benzene structures but different substituents.
Uniqueness
(1E)-N1-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is unique due to its specific combination of naphthalene and benzene rings with methoxy and amine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20N2O |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[(2-methoxynaphthalen-1-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C24H20N2O/c1-27-24-16-11-18-7-5-6-10-22(18)23(24)17-25-19-12-14-21(15-13-19)26-20-8-3-2-4-9-20/h2-17,26H,1H3 |
InChI Key |
XZQVWRLDWJZICY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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